

NVP-BSK805 Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BSK805 trihydrochloride is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase pivotal in signal transduction for various cytokines and growth factors.[1] This molecule demonstrates high selectivity for JAK2 over other members of the JAK family and has been investigated for its therapeutic potential in myeloproliferative neoplasms (MPNs) characterized by aberrant JAK2 activity, such as the JAK2(V617F) mutation.[2][3] This document provides a comprehensive technical overview of NVP-BSK805, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Details

Property	Value
Chemical Name	4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride
Molecular Formula	C ₂₇ H ₃₁ Cl ₃ F ₂ N ₆ O
Molecular Weight	599.9 g/mol
CAS Number	1092499-93-8
Mechanism of Action	ATP-competitive inhibitor of the JAK2 kinase domain.[2][4]

Quantitative Data

Table 2.1: In Vitro Kinase Inhibitory Activity

The inhibitory activity of NVP-BSK805 was assessed against the kinase domains (JH1) of the four JAK family members, as well as the full-length wild-type (wt) and V617F mutant forms of JAK2.

Target	IC ₅₀ (nM)
JAK2 JH1	0.48
JAK1 JH1	31.63
JAK3 JH1	18.68
TYK2 JH1	10.76
Full-Length JAK2 (wt)	0.58 ± 0.03
Full-Length JAK2 (V617F)	0.56 ± 0.04
Ki (ATP-competitive)	0.43 ± 0.02 nM

Data compiled from multiple sources.[4][5][6]

Table 2.2: Cellular Activity

The effect of NVP-BSK805 on cell growth and signaling was evaluated in various cell lines, particularly those harboring the JAK2(V617F) mutation.

Cell Line / Assay Type	Endpoint	Value (nM)
JAK2(V617F)-bearing AML cell lines	GI ₅₀	<100
Inhibition of STAT5 Phosphorylation	IC ₅₀	≥100

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Table 2.3: In Vivo Efficacy in a Mouse Model

NVP-BSK805 was evaluated in a Ba/F3 JAK2(V617F) cell-driven mouse model to assess its in vivo activity.

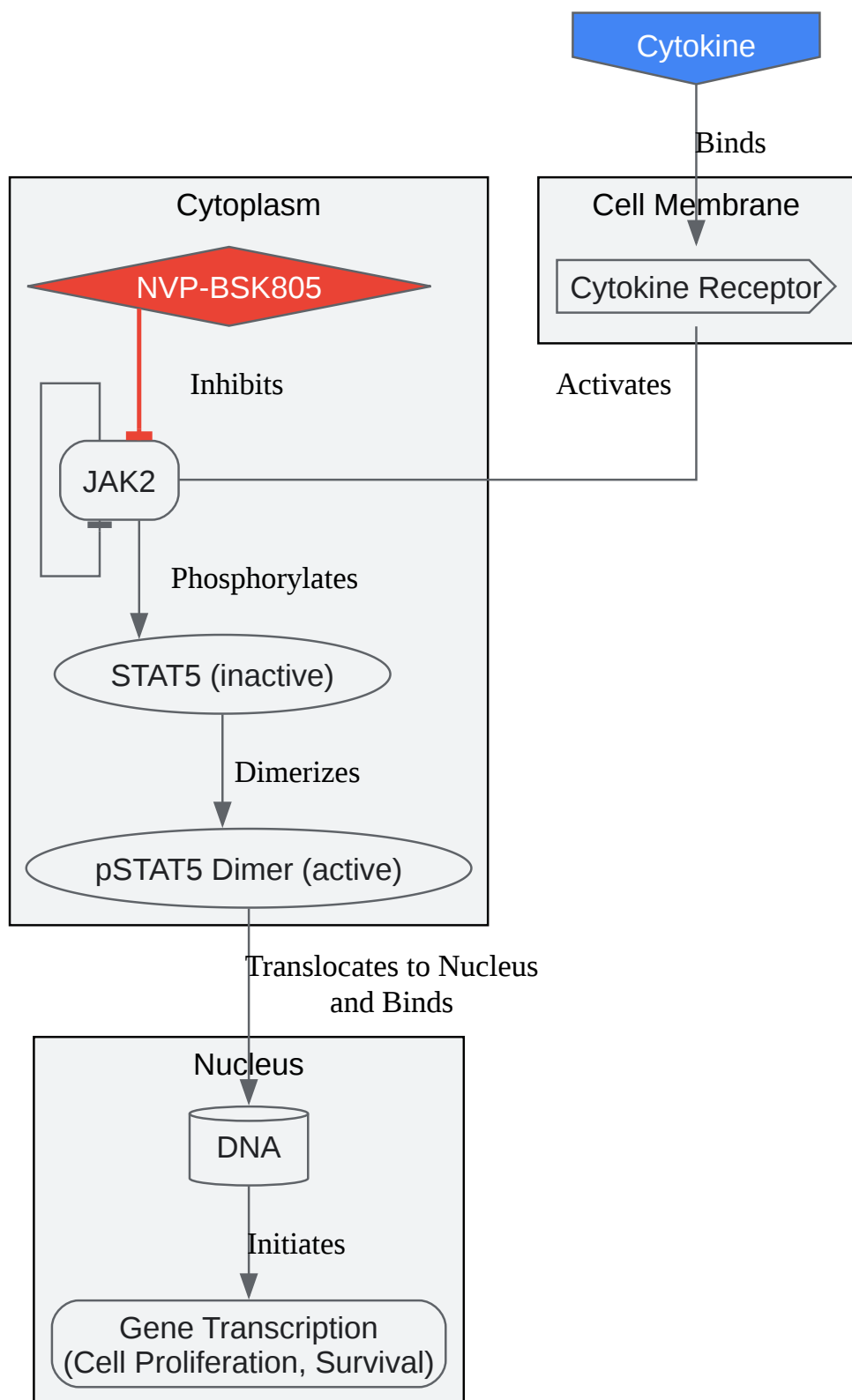
Administration Route	Dosage (mg/kg)	Effect
Oral (p.o.)	150	Blockade of STAT5 phosphorylation, reduction of splenomegaly, and suppression of leukemic cell spreading.
Oral (p.o.)	50, 75, 100	Suppression of rhEpo-mediated polycythemia and splenomegaly.

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Signaling Pathway

NVP-BSK805 exerts its effects by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for the regulation of gene transcription in response to cytokine signaling. In disease

states such as polycythemia vera, a mutation in JAK2 (V617F) leads to its constitutive activation, resulting in uncontrolled cell proliferation. NVP-BSK805 blocks the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, most notably STAT5.[\[2\]](#)[\[3\]](#)



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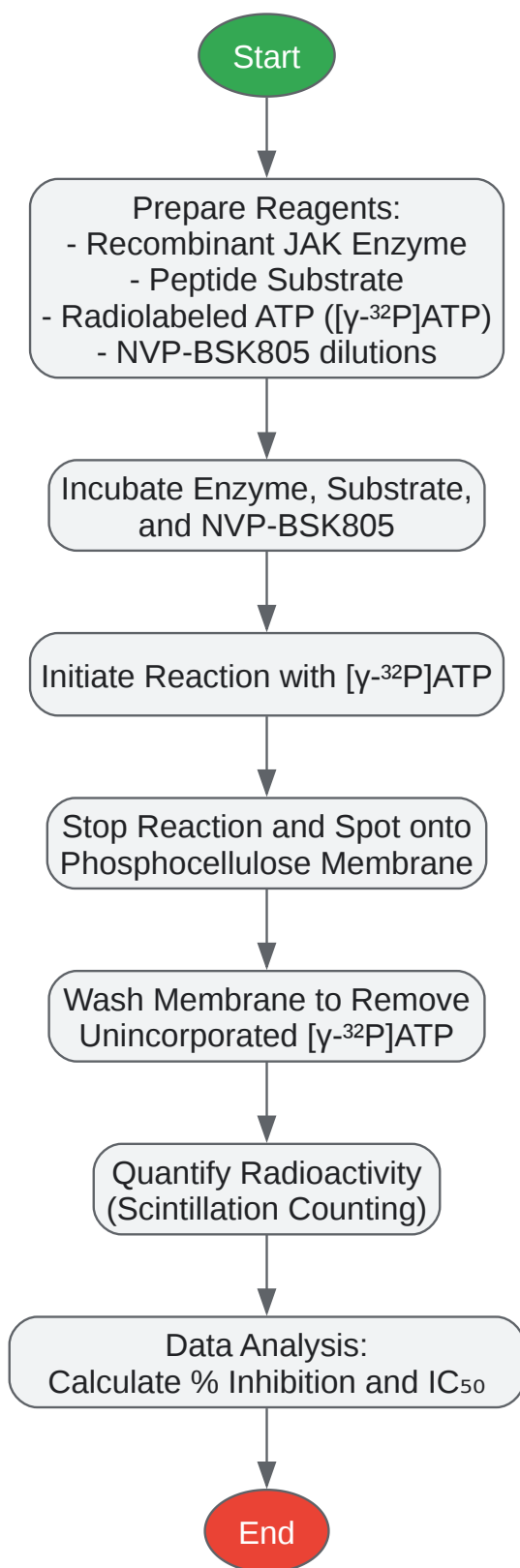
Caption: The JAK/STAT signaling pathway and the inhibitory action of NVP-BSK805.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of NVP-BSK805.

In Vitro JAK Radiometric Kinase Assay

This assay quantifies the enzymatic activity of JAK kinases and the inhibitory potency of NVP-BSK805.



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Caption: Workflow for an in vitro radiometric kinase assay.

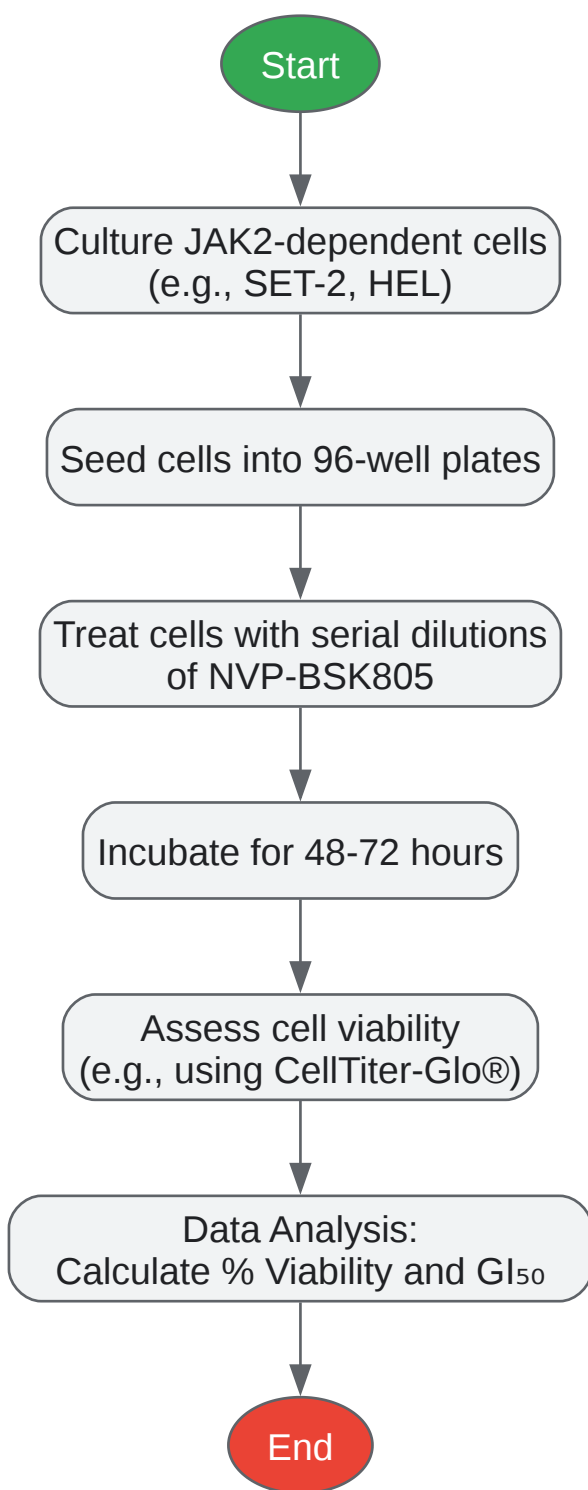
Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
 - Dilute recombinant full-length JAK2 (wild-type or V617F mutant) to the desired concentration in kinase buffer.
 - Prepare a stock solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer) in kinase buffer.
 - Prepare serial dilutions of **NVP-BSK805 trihydrochloride** in DMSO, followed by a final dilution in kinase buffer.
 - Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at a concentration near the K_m for JAK2.
- Reaction Setup:
 - In a 96-well plate, add the diluted NVP-BSK805 or vehicle (DMSO) to the appropriate wells.
 - Add the diluted JAK2 enzyme to each well.
 - Add the peptide substrate to each well.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
- Reaction Initiation and Termination:
 - Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).

- Detection and Analysis:
 - Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.
 - Wash the membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ - ^{32}P]ATP.
 - Air-dry the membrane and quantify the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the vehicle control.
 - Determine the IC_{50} value by fitting the data to a dose-response curve using appropriate software.

Cellular Proliferation Assay

This assay assesses the effect of NVP-BSK805 on the growth of JAK2-dependent cell lines.



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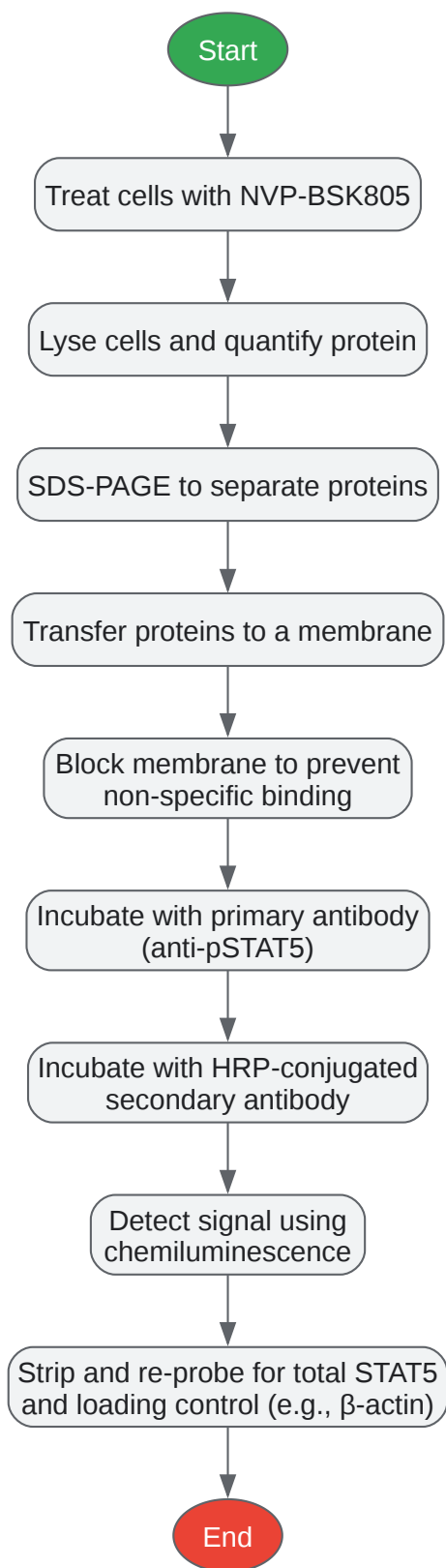
Caption: Workflow for a cellular proliferation assay.

Methodology:

- Cell Culture and Seeding:
 - Culture a human cell line with a known activating JAK2 mutation (e.g., SET-2 or HEL cells for JAK2 V617F) under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere).
 - Harvest cells in the logarithmic growth phase and determine cell density.
 - Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
- Compound Treatment and Incubation:
 - Prepare serial dilutions of NVP-BSK805 in the appropriate cell culture medium.
 - Treat the cells with the range of NVP-BSK805 concentrations. Include a vehicle control (e.g., DMSO).
 - Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
- Viability Assessment:
 - Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
 - Follow the manufacturer's protocol for the addition of the reagent and measurement of luminescence using a plate reader.
- Data Analysis:
 - Calculate the growth inhibition (GI₅₀) by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for STAT5 Phosphorylation

This method is used to detect the inhibition of STAT5 phosphorylation in cells treated with NVP-BSK805.



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Caption: Workflow for Western blotting of phosphorylated STAT5.

Methodology:

- Cell Treatment and Lysis:
 - Culture JAK2-dependent cells and treat with various concentrations of NVP-BSK805 for a specified time (e.g., 1-4 hours).
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Tyr694) overnight at 4°C.
 - Wash the membrane with TBST.

- Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control protein (e.g., β -actin or GAPDH).

Conclusion

NVP-BSK805 trihydrochloride is a highly potent and selective inhibitor of JAK2 kinase. Its ability to effectively block the constitutively active JAK2(V617F) mutant and inhibit the downstream STAT5 signaling provides a strong rationale for its investigation as a therapeutic agent for myeloproliferative neoplasms. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, hematology, and drug discovery who are interested in further exploring the biological activities and therapeutic potential of NVP-BSK805.

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